molecular formula C24H21NO5 B2421631 3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxyethyl]benzoic acid CAS No. 2138014-30-7

3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxyethyl]benzoic acid

Cat. No. B2421631
CAS RN: 2138014-30-7
M. Wt: 403.434
InChI Key: GVSPGERDQPJYGM-UHFFFAOYSA-N
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Description

This compound, also known as 3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxyethyl]benzoic acid, has a CAS Number of 2138014-30-7 . It has a molecular weight of 403.43 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C24H21NO5/c26-13-22 (15-6-5-7-16 (12-15)23 (27)28)25-24 (29)30-14-21-19-10-3-1-8-17 (19)18-9-2-4-11-20 (18)21/h1-12,21-22,26H,13-14H2, (H,25,29) (H,27,28) . This code provides a detailed description of the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Synthesis of β-Amino Acids

The preparation and application of N-Fmoc-protected β2-homoamino acids, which utilize the 9H-fluoren-9-yl)methoxy]carbonyl (Fmoc) group, have been described. These amino acids are crucial for solid-phase syntheses of β-peptides, showing the relevance of the compound in peptide synthesis and potentially in pharmaceuticals (Šebesta & Seebach, 2003).

Homologation of α-Amino Acids

A study reports the successful application of the Arndt-Eistert protocol using the Fmoc group to produce enantiomerically pure N-Fmoc-protected β-amino acids. This highlights its utility in the efficient and selective conversion of α-amino acids (Ellmerer-Müller et al., 1998).

Development of Fluorescence Probes

Research into the development of novel fluorescence probes using derivatives of benzoic acid, including the compound of interest, has demonstrated significant potential. These probes are capable of selectively detecting highly reactive oxygen species, making them useful in various biological and chemical applications (Setsukinai et al., 2003).

Synthesis of Specific Compounds

The synthesis of specific compounds, such as 4-amino-5-chloro-N[2-(diethylamino)ethyl]-2-[(butan-2-on-3-yl)oxy]-[carbonyl-14C]benzamide hydrochloride, uses this compound as a starting material. This process exemplifies its role in the creation of complex chemical entities (Standridge & Swigor, 1991).

Modification of Activated Carbon for Cobalt Adsorption

A study on modifying activated carbon for cobalt adsorption used 2-hydroxy-5-methoxy benzoic acid, a related compound, demonstrating the compound's potential utility in environmental applications (Gunjate et al., 2020).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-[1-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxyethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO5/c26-13-22(15-6-5-7-16(12-15)23(27)28)25-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22,26H,13-14H2,(H,25,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVSPGERDQPJYGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CO)C4=CC(=CC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxyethyl]benzoic acid

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